3-Chloro-8-fluoroquinolin-4(1H)-one
Description
Properties
CAS No. |
1204812-00-9 |
|---|---|
Molecular Formula |
C9H5ClFNO |
Molecular Weight |
197.593 |
IUPAC Name |
3-chloro-8-fluoro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5ClFNO/c10-6-4-12-8-5(9(6)13)2-1-3-7(8)11/h1-4H,(H,12,13) |
InChI Key |
DFYAIHKUGVMFCX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)F)NC=C(C2=O)Cl |
Synonyms |
3-Chloro-8-fluoro-4-hydroxyquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following compounds share the quinolin-4(1H)-one core but differ in substituents, leading to distinct physicochemical and biological properties:
8-Fluoro-3-methyl-7-(trifluoromethyl)quinolin-4(3H)-one
- Substituents : Fluorine (C8), methyl (C3), trifluoromethyl (C7).
- The trifluoromethyl group at C7 enhances lipophilicity (logP > 3.5 vs. ~2.8 for 3-Cl-8-F) and electron-withdrawing effects, altering reactivity in cross-coupling reactions .
- Applications : Used in R&D for kinase inhibition studies, though biological data remain proprietary .
Streptochlorin (5,7-Dichloro-4-quinolone)
- Substituents : Chlorine at C5 and C5.
- Key Differences :
- Applications: Known for antifungal activity, contrasting with the uncharacterized bioactivity of 3-Cl-8-F .
MHY2251 [2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one]
- Structural Divergence: A dihydroquinazolinone fused with a benzodioxole ring.
- Key Differences: Partial saturation of the quinazoline ring enhances conformational flexibility, improving binding to SIRT1 enzyme pockets. The benzodioxole group contributes π-π stacking interactions absent in halogenated quinolones .
- Applications : Validated as a SIRT1 inhibitor, inducing apoptosis in cancer cells .
Comparative Data Tables
Table 1: Substituent Effects on NMR Chemical Shifts
| Compound | C3 Substituent | C8 Substituent | $ ^1H $ Shift (ppm, aromatic) | $ ^{13}C $ Shift (ppm, C=O) |
|---|---|---|---|---|
| 3-Cl-8-F-quinolin-4(1H)-one | Cl | F | 7.4–8.3 | 178.5 |
| Streptochlorin | Cl (C5, C7) | - | 7.8–8.5 | 175.9 |
| MHY2251 | - | - | 6.9–7.6 (benzodioxole) | 168.2 (quinazolinone) |
Data sourced from NMR studies in DMSO-d₆ .

Table 2: Physicochemical Properties
| Compound | Molecular Weight | logP* | Solubility (mg/mL, H₂O) |
|---|---|---|---|
| 3-Cl-8-F-quinolin-4(1H)-one | 214.6 | ~2.8 | <0.1 |
| 8-F-3-methyl-7-CF₃ analog | 285.2 | >3.5 | <0.05 |
| Streptochlorin | 228.0 | ~2.2 | 0.2 |
logP calculated using fragment-based methods .
Research Implications
- Reactivity: Chlorine at C3 in 3-Cl-8-F-quinolin-4(1H)-one facilitates nucleophilic aromatic substitution, whereas methyl or CF₃ groups in analogs require harsher conditions .
- Synthetic Accessibility: The target compound’s synthesis likely follows established quinoline cyclization routes, contrasting with the multi-step protocols needed for MHY2251’s benzodioxole incorporation .
Preparation Methods
Skraup and Friedländer Cyclization
The Skraup synthesis, involving condensation of aniline derivatives with glycerol under acidic conditions, remains a classical method for constructing the quinoline core. For 3-chloro-8-fluoroquinolin-4(1H)-one, fluorinated anilines are preferred starting materials. A modified Friedländer cyclization using 2-aminobenzophenones and ketones has also been reported, offering better regiocontrol for halogen placement.
Domino Reactions for Streamlined Synthesis
Recent advances employ domino reactions to merge multiple steps into a single operation. For example, a three-component reaction involving aryl amines, diketones, and aldehydes under Eaton’s reagent catalysis achieves the quinolinone core in yields up to 70%. This method reduces purification demands and improves atom economy.
Halogenation Techniques for Chloro and Fluoro Substituents
Chlorination at the 3-Position
Optimization of Reaction Conditions
Key parameters influencing yield and purity include solvent choice, temperature, and catalyst selection. Data from recent studies are summarized below:
| Entry | Solvent | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | Eaton’s reagent | 130 | 24 | 70 |
| 2 | Toluene | SOCl₂ | 80 | 6 | 65 |
| 3 | Dioxane | KF/18-crown-6 | 150 | 12 | 78 |
| 4 | Solvent-free | PCl₃ | 100 | 8 | 82 |
Table 1. Comparative analysis of reaction conditions for this compound synthesis.
Eaton’s reagent (7.7% P₂O₅ in methanesulfonic acid) proves effective for cyclization, while solvent-free conditions with PCl₃ streamline chlorination.
Industrial-Scale Synthesis and Purification
Continuous Flow Reactors
Large-scale production utilizes continuous flow systems to enhance heat and mass transfer. For example, a two-step process combining Skraup cyclization and halogenation in a tubular reactor achieves 85% yield with a throughput of 10 kg/day.
Crystallization and Filtration
Post-synthesis purification involves acid-base extraction followed by crystallization. Patent data describe dissolving the crude product in hydrochloric acid, adjusting pH to 3 with NaOH, and filtering to isolate this compound hydrochloride. Recrystallization from ethanol/water mixtures elevates purity to >98%.
Recent Advances and Alternative Methods
Photocatalytic Halogenation
Visible-light-mediated catalysis using Ru(bpy)₃²⁺ enables room-temperature fluorination and chlorination, reducing energy consumption. Preliminary studies report 60–70% yields with minimal by-products.
Biocatalytic Approaches
Engineered cytochrome P450 enzymes have demonstrated selective C-H halogenation of quinolinones, though industrial viability remains under investigation.
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-8-fluoroquinolin-4(1H)-one, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example, starting with a substituted aniline derivative, fluorination at the 8-position can be achieved using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions . Chlorination at the 3-position may employ POCl₃ or N-chlorosuccinimide. Key parameters include temperature control (60–100°C) and catalytic Lewis acids (e.g., AlCl₃). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield. Optimization studies suggest that microwave-assisted synthesis reduces reaction time by 30–40% compared to conventional heating .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Verify substitution patterns (e.g., fluorine-induced deshielding at C8, chlorine at C3) .
- X-ray crystallography : Use SHELXL for refinement to resolve bond angles and confirm the keto-enol tautomerism at the 4-position .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (C₉H₄ClFNO) with <2 ppm error.
Discrepancies in tautomeric forms (e.g., 4(1H)-one vs. 4-ol) can be resolved via IR spectroscopy (C=O stretch ~1680 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-chloro and 8-fluoro substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine at C8 enhances electrophilicity at adjacent positions, facilitating Suzuki-Miyaura coupling at C5/C6. Chlorine at C3 sterically hinders nucleophilic attack but activates the quinolinone core for Pd-catalyzed C–H functionalization. Computational studies (DFT, B3LYP/6-31G*) show that the LUMO energy at C5 decreases by 0.8 eV compared to non-fluorinated analogs, favoring oxidative addition with arylboronic acids . Experimental validation involves kinetic monitoring via HPLC to compare reaction rates with/without substituents.
Q. How can contradictory reports on the compound’s solubility and bioavailability be systematically addressed?
- Methodological Answer :
- Solubility Studies : Use standardized solvent systems (e.g., PBS pH 7.4, DMSO) and shake-flask method with HPLC quantification. LogP values (calculated: ~2.1) should be experimentally validated via octanol-water partitioning .
- Bioavailability Analysis : Perform parallel artificial membrane permeability assays (PAMPA) and in vivo pharmacokinetics in rodent models. Conflicting data may arise from polymorphic forms; characterize crystallinity via PXRD and DSC .
Q. What strategies resolve discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer assays)?
- Methodological Answer :
- Target-Specific Assays : Use isogenic bacterial strains (e.g., E. coli WT vs. efflux-pump mutants) to isolate antimicrobial mechanisms. For anticancer activity, screen across NCI-60 cell lines with dose-response curves (IC₅₀ values).
- Off-Target Profiling : Employ kinome-wide binding assays (e.g., KINOMEscan) to identify unintended kinase inhibition, which may explain contradictory results .
- Data Normalization : Include positive controls (e.g., ciprofloxacin for antimicrobial tests, doxorubicin for cytotoxicity) to calibrate inter-lab variability .
Data Analysis and Experimental Design
Q. How should researchers design experiments to elucidate the mechanism of action in enzyme inhibition?
- Methodological Answer :
- Enzyme Kinetics : Use Michaelis-Menten assays (e.g., for topoisomerase II) to determine inhibition type (competitive/non-competitive).
- Docking Studies : Perform molecular docking (AutoDock Vina) with crystal structures (PDB: 3NUH) to predict binding sites. Validate via mutagenesis (e.g., Ala-scanning of enzyme active sites) .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka, kd) to quantify affinity (KD) .
Q. What analytical approaches validate the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct forced degradation studies:
- Thermal Stress : 40–60°C for 14 days; monitor via TLC/HPLC.
- Photolysis : Expose to UV light (ICH Q1B guidelines); quantify degradation products via LC-MS .
- Hydrolytic Stability : Test at pH 1–13; identify hydrolyzed products (e.g., loss of Cl⁻ via ion chromatography) .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
